molecular formula C35H47N7O10S B12714134 N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide CAS No. 73385-91-8

N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide

Cat. No.: B12714134
CAS No.: 73385-91-8
M. Wt: 757.9 g/mol
InChI Key: WEXMWHYFTKXIIM-PUHABZHSSA-N
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Description

N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide typically involves multiple steps, including the protection of amino groups, peptide coupling, and deprotection. The tert-butyloxycarbonyl (Boc) group is commonly used to protect the amino groups during the synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated peptide synthesizers, which allow for the efficient and scalable production of peptides. These synthesizers automate the repetitive steps of peptide synthesis, including amino acid coupling and deprotection, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Amino derivatives.

    Substitution: Deprotected amines.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose the active amine groups, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)-L-tyrosyl-L-alanine: Another Boc-protected peptide with similar protective group chemistry.

    N-(tert-Butoxycarbonyl)-L-phenylalanine: A simpler Boc-protected amino acid used in peptide synthesis.

Uniqueness

N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is unique due to its complex structure, which includes multiple amino acid residues and a nitro group

Properties

CAS No.

73385-91-8

Molecular Formula

C35H47N7O10S

Molecular Weight

757.9 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2R)-1-[[2-[[(2S)-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C35H47N7O10S/c1-35(2,3)52-34(49)39-27(19-22-9-13-24(43)14-10-22)31(46)38-26(15-17-53-4)30(45)37-20-29(44)40-32(47)28-6-5-16-41(28)33(48)25(36)18-21-7-11-23(12-8-21)42(50)51/h7-14,25-28,43H,5-6,15-20,36H2,1-4H3,(H,37,45)(H,38,46)(H,39,49)(H,40,44,47)/t25-,26+,27-,28-/m0/s1

InChI Key

WEXMWHYFTKXIIM-PUHABZHSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCSC)C(=O)NCC(=O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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